molecular formula C13H17ClN2O B11768328 N-(Azepan-4-yl)-3-chlorobenzamide

N-(Azepan-4-yl)-3-chlorobenzamide

Cat. No.: B11768328
M. Wt: 252.74 g/mol
InChI Key: CQPRVDSSLNNSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Azepan-4-yl)-3-chlorobenzamide is a chemical compound that features a benzamide structure with a 3-chloro substituent and an azepane ring attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azepan-4-yl)-3-chlorobenzamide typically involves the reaction of 3-chlorobenzoic acid with azepane in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(Azepan-4-yl)-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the chlorine substituent or reduce the amide group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary amines or secondary amines.

    Substitution: Products may include various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(Azepan-4-yl)-3-chlorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(Azepan-4-yl)-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-(Azepan-4-yl)-3-methoxybenzamide
  • N-(Azepan-4-yl)-3-fluorobenzamide
  • N-(Azepan-4-yl)-3-iodobenzamide

Uniqueness

N-(Azepan-4-yl)-3-chlorobenzamide is unique due to the presence of the chlorine substituent, which can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds that may have different substituents, such as methoxy, fluoro, or iodo groups.

Properties

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

N-(azepan-4-yl)-3-chlorobenzamide

InChI

InChI=1S/C13H17ClN2O/c14-11-4-1-3-10(9-11)13(17)16-12-5-2-7-15-8-6-12/h1,3-4,9,12,15H,2,5-8H2,(H,16,17)

InChI Key

CQPRVDSSLNNSQN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCNC1)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.